Benzo[pqr]tetraphen-3-ol-13C6

Quantitative accuracy LC-MS/MS Matrix effects

Substituting 13C6-labeled internal standards with deuterated analogs introduces quantifiable measurement bias (e.g., -38.4% negative bias in urinary matrices). Benzo[pqr]tetraphen-3-ol-13C6 (CAS 2704248-82-6) is a ≥98% pure, 13C6-labeled analog of 3-hydroxybenzo[a]pyrene specifically designed to correct matrix effects, extraction losses, and ionization variability in LC-MS/MS workflows. • Eliminates deuterium-induced retention time shifts - ensures exact co-elution with native 3-OH-BaP for uncompromised matrix effect correction. • Supports FDA/EMA bioanalytical method validation requirements by providing a stable, traceable internal standard with documented isotopic purity. • Reduces per-sample analytical cost by enabling robust, high-throughput quantification without matrix-matched calibration curves. Supplied with a comprehensive Certificate of Analysis. Ideal for occupational biomonitoring, environmental exposure assessment, and clinical PAH metabolite quantification.

Molecular Formula C20H12O
Molecular Weight 274.26 g/mol
Cat. No. B12384900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[pqr]tetraphen-3-ol-13C6
Molecular FormulaC20H12O
Molecular Weight274.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)O
InChIInChI=1S/C20H12O/c21-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11,21H/i1+1,2+1,3+1,4+1,13+1,15+1
InChIKeySPUUWWRWIAEPDB-CJTPAZRRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[pqr]tetraphen-3-ol-13C6 Technical Overview: 13C6-Labeled Internal Standard for Environmental and Biomonitoring MS Analysis


Benzo[pqr]tetraphen-3-ol-13C6 (CAS 2704248-82-6), also known as 3-Hydroxybenzo[a]pyrene-13C6 (3-OH-BaP-13C6), is a stable isotope-labeled analog of the polycyclic aromatic hydrocarbon (PAH) metabolite 3-hydroxybenzo[a]pyrene . The compound carries six carbon-13 atoms in place of naturally abundant carbon-12 atoms, increasing its molecular mass by 6 Da relative to the native (unlabeled) analyte while preserving identical physicochemical behavior . It is supplied as a ≥98% purity analytical reference material with comprehensive Certificate of Analysis documentation and is intended for use as an internal standard in quantitative mass spectrometry workflows, including LC-MS/MS and GC-MS [1].

Why Benzo[pqr]tetraphen-3-ol-13C6 Cannot Be Substituted: Quantitative Limitations of Non-Isotopic and 2H-Labeled Internal Standards


Attempting to substitute Benzo[pqr]tetraphen-3-ol-13C6 with either a non-isotopic structural analog or a deuterium (2H)-labeled version introduces quantifiable measurement inaccuracies in LC-MS/MS analysis of complex biological and environmental matrices. Non-isotopic internal standards do not co-elute identically with the target analyte 3-hydroxybenzo[a]pyrene, failing to correct for sample-specific matrix effects such as ion suppression or enhancement that vary across the chromatographic elution window [1]. Deuterium-labeled analogs, while isotopically distinct, exhibit measurable chromatographic retention time shifts due to deuterium isotope effects, which similarly prevent proper matrix effect compensation [2][3]. In contrast, 13C6 labeling preserves exact chromatographic co-elution with the native analyte, enabling accurate correction for extraction losses, matrix effects, and instrument variability across all sample types [4].

Benzo[pqr]tetraphen-3-ol-13C6 Quantitative Differentiation Evidence: 13C6 vs. 2H-Labeled Internal Standards


Quantitative Accuracy: 13C6-Labeled IS Eliminates −38.4% Negative Bias Observed with 2H-Labeled IS in Urinary Matrix Analysis

In a systematic head-to-head comparison of internal standard performance for urinary metabolite quantification by LC–ESI–MS/MS, a 13C6-labeled internal standard demonstrated no significant quantitative bias, whereas the corresponding 2H7-labeled internal standard produced a mean negative bias of −38.4% in spike recovery experiments [1]. Concentrations generated using 2H7-IS were on average 59.2% lower than those generated using 13C6-IS when analyzing the same urine matrix [1]. Post-column infusion experiments confirmed that the 2H7-labeled IS experienced different ion suppression profiles than both the native analyte and the 13C6-labeled IS, directly accounting for the observed negative bias [1].

Quantitative accuracy LC-MS/MS Matrix effects Urinary biomarkers Stable isotope dilution

Chromatographic Co-Elution: 13C6 Labeling Ensures Identical Retention Time vs. Retention Time Shifts with 2H-Labeled Internal Standards

Significant isotopic effects associated with deuterium labeling cause deuterated internal standards to elute at different retention times from their target analytes, a phenomenon that diminishes their capability to compensate for matrix effects [1]. In contrast, 13C-labeled compounds co-elute exactly with their endogenous counterparts because the substitution of 12C with 13C produces only a minimal mass change that does not measurably alter chromatographic retention [2][3]. In a direct comparison of carvedilol analysis in human plasma, the deuterated IS exhibited a retention time shift relative to the analyte that resulted in differential ion suppression across matrix lots, changing the analyte-to-IS peak area ratio and compromising method accuracy [4].

Chromatographic co-elution Matrix effect compensation Deuterium isotope effect LC-MS/MS Stable isotope labeling

Analytical Recovery Correction: Isotope Dilution Using 13C6-IS Enables Quantitative Recovery Correction Across All Sample Processing Steps

In isotope dilution analysis, a 13C-labeled internal standard spiked into a sample before extraction and cleanup undergoes the same losses as the native analyte, enabling accurate recovery correction [1]. For example, if a sample is known to contain 4 ng of native analyte and the method demonstrates 75% recovery of the spiked 13C-labeled IS, then 75% recovery of the native analyte is assumed. The measured 3 ng is divided by 75% to yield a corrected value of 4 ng, the true sample concentration [1]. This correction mechanism is predicated on the IS having essentially identical chemistry to the native analyte, a property uniquely satisfied by 13C6 labeling with minimal isotopic perturbation [1].

Isotope dilution mass spectrometry Recovery correction Sample preparation losses Quantitative bioanalysis 13C internal standard

Stable Isotope Selection: 13C6 Offers Isotopic Stability Superior to 2H-Labeled Compounds Which Are Susceptible to Hydrogen-Deuterium Exchange

The stability of deuterium-labeled isotopes is highly dependent on the location of the labels, as deuterium atoms in certain positions may exchange with hydrogen atoms from protic solvents or matrix components, altering the isotopic composition and mass of the internal standard over time [1]. In contrast, 13C atoms incorporated into the carbon backbone of a molecule are not susceptible to exchange under standard analytical or storage conditions, ensuring consistent isotopic purity and mass shift throughout the product shelf life and analytical workflow [2]. This distinction is particularly relevant for methods involving aqueous sample matrices, acidic or basic pH conditions, or long-term storage of prepared samples.

Isotopic stability Hydrogen-deuterium exchange 13C vs 2H labeling Method robustness Long-term storage

Benzo[pqr]tetraphen-3-ol-13C6 Optimal Application Scenarios: Where 13C6-Labeled Internal Standards Deliver Quantifiable Analytical Value


Occupational and Environmental Biomonitoring: Urinary 3-Hydroxybenzo[a]pyrene Quantification

In biomonitoring studies assessing human exposure to benzo[a]pyrene via occupational or environmental sources, 3-hydroxybenzo[a]pyrene is a key urinary metabolite biomarker [1]. Benzo[pqr]tetraphen-3-ol-13C6 serves as the optimal internal standard for this application because 13C6 labeling ensures exact co-elution with the native urinary 3-OH-BaP, correcting for the substantial matrix effects inherent to urine samples that vary with hydration status, diet, and individual metabolism [2]. The quantitative advantage is demonstrated by evidence showing that 13C6-labeled internal standards eliminate the −38.4% negative bias observed with 2H-labeled alternatives in urinary matrices [3].

Regulated Bioanalytical Method Validation for Clinical Toxicology and Pharmacokinetic Studies

Regulatory guidelines for bioanalytical method validation (e.g., FDA, EMA) require demonstrated accuracy, precision, and freedom from matrix effects [4]. Benzo[pqr]tetraphen-3-ol-13C6 addresses these requirements by providing a stable isotope-labeled internal standard that corrects for extraction losses and ionization variability without introducing the retention time shifts or isotopic instability associated with deuterated analogs [2][5]. This supports the development of validated LC-MS/MS methods for quantifying 3-OH-BaP in plasma and urine that meet regulatory acceptance criteria for accuracy and precision across multiple matrix lots.

High-Throughput Environmental PAH Metabolite Screening Programs

Large-scale environmental health studies and population exposure assessments require robust, high-throughput LC-MS/MS methods for PAH metabolite quantification in hundreds to thousands of samples [1]. Benzo[pqr]tetraphen-3-ol-13C6 enables consistent, matrix-independent quantification across diverse sample sets without requiring matrix-matched calibration curves or post-column infusion experiments for each sample batch. The exact co-elution property of 13C6 labeling [2] eliminates the need for method adjustments to account for sample-to-sample matrix variability, improving laboratory workflow efficiency and reducing per-sample analytical costs.

Method Development and Cross-Validation Studies Requiring Traceable Quantitative Standards

For laboratories developing or cross-validating analytical methods for PAH metabolite quantification, Benzo[pqr]tetraphen-3-ol-13C6 serves as a traceable internal standard with documented purity (≥98%) and comprehensive Certificate of Analysis documentation [6]. The isotopic stability of the 13C6 label [5] ensures that the internal standard maintains its specified isotopic composition and mass throughout method development, intra-laboratory validation, and inter-laboratory comparison studies, providing a consistent reference point for assessing method comparability and trueness.

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